REACTION_CXSMILES
|
CCN(S(F)(F)[F:7])CC.[Br:10][C:11]([Br:26])([F:25])[CH:12]([C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([N+:22]([O-:24])=[O:23])[CH:15]=1)O.CCOC(C)=O>C(Cl)Cl>[Br:10][C:11]([Br:26])([F:25])[CH:12]([F:7])[C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([N+:22]([O-:24])=[O:23])[CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 15 mL of NaHCO3 saturated solution
|
Type
|
ADDITION
|
Details
|
diluted with 20 mL of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on SiO2
|
Type
|
CUSTOM
|
Details
|
to give 960 mg (2.6 mmol; 84%) of a yellow oil
|
Name
|
|
Type
|
|
Smiles
|
BrC(C(C1=CC(=C(C=C1)OC)[N+](=O)[O-])F)(F)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |